o-Toluidine hydrochloride

Description

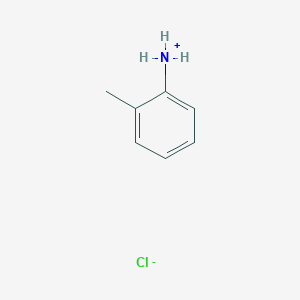

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXWEOZQMAAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N.ClH, C7H10ClN | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22006-17-3, 95-53-4 (Parent) | |

| Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22006-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021364 | |

| Record name | 2-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluidine hydrochloride appears as green crystals or white crystalline solid. Melting point 215-217 °F. Highly toxic., Green or white solid; [CAMEO] Faintly grey powder; [MSDSonline] Colorless to white solid; [NTP] | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaniline hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), 242.2 °C | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLANILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), VERY SOL IN WATER; SOL IN ALCOHOL, INSOL IN ETHER, INSOL IN BENZENE | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLANILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 2-Methylaniline hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM COLD WATER; RHOMBIC PYRAMIDS FROM HOT WATER | |

CAS No. |

636-21-5 | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX2X117B81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLANILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

419 °F (NTP, 1992), 215 °C | |

| Record name | O-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLANILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

o-Toluidine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Professional

An In-depth Technical Guide

This whitepaper provides a detailed examination of the core physicochemical properties of o-Toluidine hydrochloride, a compound of significant interest in chemical synthesis and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, detailed experimental protocols for key physicochemical determinations are provided, alongside a visualization of its metabolic pathway.

Physicochemical Properties

This compound (2-methylaniline hydrochloride) is the hydrochloride salt of the aromatic amine o-toluidine. It typically appears as a white to off-white or greenish crystalline solid.[1][2] A comprehensive summary of its key physicochemical properties is provided in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀ClN | [2] |

| Molecular Weight | 143.61 g/mol | [2][3] |

| Appearance | White to off-white or greenish crystalline solid | [1][2] |

| Melting Point | 215-217 °C | [2][3][4] |

| Boiling Point | 242.2 °C | [3] |

| Density | 1.288 g/cm³ at 20°C | [3] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Reference(s) |

| Water Solubility | 8.29 g/L at 25°C | [3] |

| Solubility in other solvents | Soluble in alcohol. | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.62 | [3] |

Table 3: Acid-Base Properties of this compound

| Property | Value | Reference(s) |

| pKa of conjugate acid (o-toluidinium ion) | 4.45 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features/Notes | Reference(s) |

| Infrared (IR) Spectroscopy | The IR spectrum, often obtained using a KBr pellet or Nujol mull, shows characteristic peaks for aromatic C-H, N-H, and C-N stretching, as well as aromatic ring vibrations. | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra in a suitable solvent (e.g., DMSO-d₆) provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. | [7][8] |

| UV-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum, typically recorded in a solution, exhibits absorption bands characteristic of the aromatic system. | [9] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube.[10][11][12]

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in water can be determined using the shake-flask method, which is considered a reliable technique.[13]

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (NMR Spectroscopy)

The pKa of the conjugate acid of o-toluidine can be determined by monitoring the chemical shifts of specific protons in its ¹H NMR spectrum as a function of pH.[14]

Procedure:

-

Sample Preparation: A series of solutions of this compound are prepared in buffers of varying known pH values. Deuterated solvents (e.g., D₂O) are used for the NMR measurements.

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each solution.

-

Data Analysis: The chemical shift of a proton sensitive to the protonation state of the amino group is plotted against the pH of the solution.

-

pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Metabolic Pathway and Toxicological Significance

o-Toluidine is recognized as a carcinogen, and its toxicity is intrinsically linked to its metabolic activation.[15][16] The primary metabolic pathway involves enzymatic transformations in the liver, leading to the formation of reactive metabolites that can cause cellular damage, particularly in the urinary bladder.[1][17][18]

The metabolic activation of o-toluidine begins with N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxy-o-toluidine.[1][15] This intermediate can then undergo conjugation with glucuronic acid or sulfate.[1][18] These conjugates are transported to the urinary bladder. Under the acidic conditions of urine, the N-hydroxy-o-toluidine can be released.[1] Subsequent bioactivation, potentially through sulfation or acetylation, can lead to the formation of a highly reactive arylnitrenium ion.[1] This electrophilic species can then covalently bind to DNA, forming DNA adducts, which are critical initiating events in chemical carcinogenesis.[1][15]

Below is a diagram illustrating the key steps in the metabolic activation pathway of o-toluidine.

Caption: Metabolic activation pathway of o-toluidine leading to carcinogenesis.

References

- 1. o-Toluidine - Wikipedia [en.wikipedia.org]

- 2. 2-Toluidine hydrochloride | C7H9N.ClH | CID 12484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Table 1, Properties of o-Toluidine and this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pKa of o-Toluidine [vcalc.com]

- 6. O-toluidine, hydrochloride [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. davjalandhar.com [davjalandhar.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Toluidine Hydrochloride (CAS No. 636-21-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: o-Toluidine hydrochloride is a hazardous substance and a probable human carcinogen. All handling and experimental procedures should be conducted with extreme caution, adhering to all relevant safety protocols and regulations. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for its use without appropriate safety measures.

Introduction

This compound, with the CAS number 636-21-5, is the hydrochloride salt of the aromatic amine o-toluidine. It presents as a colorless-to-white or sometimes greenish crystalline solid.[1][2] This compound serves as a crucial intermediate in various industrial syntheses, most notably in the production of a wide array of dyes and pigments.[1][3][4][5][6][7] Its applications also extend to the manufacturing of rubber vulcanizing chemicals, pharmaceuticals, and pesticides.[1][3][4][5][6][7]

Despite its industrial importance, o-toluidine and its hydrochloride salt are recognized for their significant toxicity. It is classified as a probable human carcinogen, with studies linking occupational exposure to an increased risk of bladder cancer.[8][9][10] This guide provides an in-depth technical overview of this compound, covering its chemical and physical properties, synthesis and purification, key applications, toxicological profile, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 636-21-5 | [11][12] |

| Molecular Formula | C₇H₉N·HCl | [11] |

| Molecular Weight | 143.61 g/mol | [11] |

| IUPAC Name | 2-methylanilinium chloride | [4] |

| Synonyms | 2-Aminotoluene hydrochloride, o-methylaniline hydrochloride, 2-methylbenzenamine hydrochloride | [4][12] |

| Appearance | Greenish crystals or white crystalline solid | [1][2] |

| Melting Point | 215-217 °C | [1][11][13] |

| Boiling Point | 242.2 °C (of the free base) | [2] |

| Solubility | Soluble in water | [8] |

| Density | 1.004 g/cm³ (of the free base) | [1] |

Spectral Data

The following table summarizes the available spectral data for this compound, which is crucial for its identification and characterization.

| Spectral Data Type | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, typically run in DMSO-d₆. | [2] |

| IR | Characteristic peaks for aromatic C-H, N-H, and C-N stretching. | [12] |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (o-toluidine) is observed. | [11] |

| UV-Vis | Maximum absorption in methanol at 284 nm, 266 nm, and 258 nm. | [11] |

Synthesis and Purification

This compound is typically synthesized from its free base, o-toluidine, which in turn is produced by the reduction of o-nitrotoluene.

Synthesis of o-Toluidine from o-Nitrotoluene

A common laboratory-scale synthesis involves the reduction of o-nitrotoluene using a metal and acid.

Experimental Protocol: Synthesis of this compound from o-Toluidine

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a flask, dissolve a known quantity of o-toluidine in a minimal amount of ethanol.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or impurities.

-

Dry the crystals under vacuum to obtain the final product.

Purification

Recrystallization is a common method for purifying this compound.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Heating and stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol-water mixture. The optimal solvent ratio may need to be determined empirically.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent mixture.

-

Dry the purified crystals under vacuum.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis.

-

Dye and Pigment Synthesis: It is a precursor to over 90 different dyes and pigments, including azo dyes, triarylmethane dyes, and sulfur dyes.[1][3][4][5][6][7]

-

Pharmaceutical and Pesticide Synthesis: It serves as a building block in the synthesis of various pharmaceuticals and pesticides.[1][3][4][5][6][7]

-

Rubber Industry: It is used in the production of rubber vulcanizing chemicals.[1][3][4][5][6][7]

-

Analytical Chemistry: Historically, o-toluidine was used in a colorimetric method for the determination of glucose in biological samples, though this application is now largely obsolete due to its carcinogenicity.

Toxicology and Safety

Carcinogenicity

o-Toluidine and its hydrochloride salt are reasonably anticipated to be human carcinogens.[1] The International Agency for Research on Cancer (IARC) has classified o-toluidine as a Group 1 carcinogen, meaning it is carcinogenic to humans. Occupational exposure is strongly linked to an increased risk of bladder cancer.[8][9] Animal studies have shown that this compound can induce tumors in the liver, spleen, and mammary glands.[8][14]

Mechanism of Toxicity and Metabolic Pathway

The toxicity of o-toluidine is attributed to its metabolic activation. The primary metabolic pathway involves N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxy-o-toluidine. This metabolite can then be conjugated and transported to the bladder. Under the acidic conditions of urine, the conjugate can break down, releasing the reactive N-hydroxy-o-toluidine, which can bind to DNA and proteins, leading to mutations and initiating cancer.

Acute Toxicity and Other Health Effects

Acute exposure to o-toluidine can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue discoloration of the skin).[8] It can also cause irritation to the skin and eyes.[8]

Safety and Handling

Due to its high toxicity and carcinogenicity, strict safety precautions must be observed when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

Various analytical methods can be employed for the detection and quantification of o-toluidine and its hydrochloride salt. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Experimental Protocol: General HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV-Vis Detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer), pH adjusted

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of acetonitrile and buffered water (e.g., 50:50 v/v). The exact composition may need optimization.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: Set the UV detector to one of the absorption maxima of o-toluidine (e.g., 284 nm).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a chemical of significant industrial utility, particularly in the synthesis of dyes and other organic compounds. However, its use is overshadowed by its severe toxicity, most notably its classification as a human carcinogen. Researchers, scientists, and drug development professionals who may encounter or work with this compound must possess a thorough understanding of its properties, applications, and, most importantly, its hazards. Strict adherence to safety protocols is paramount to mitigate the risks associated with its handling. Further research into safer alternatives and a deeper understanding of its carcinogenic mechanisms remain important areas of investigation.

References

- 1. o-Toluidine - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound, 98% - 636-21-5 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. o-Toluidine(95-53-4) 1H NMR spectrum [chemicalbook.com]

- 7. Sciencemadness Discussion Board - First o-toluidine synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. O-toluidine, hydrochloride [webbook.nist.gov]

- 9. This compound | 636-21-5 | FT161143 [biosynth.com]

- 10. epa.gov [epa.gov]

- 11. 2-Toluidine hydrochloride | C7H9N.ClH | CID 12484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. O-toluidine, hydrochloride [webbook.nist.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041965) [hmdb.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Carcinogenic Mechanism of Action of o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ortho-Toluidine (o-toluidine), a monocyclic aromatic amine, is a recognized human and animal carcinogen, primarily targeting the urinary bladder. Its carcinogenicity is a complex, multi-step process initiated by metabolic activation, leading to the formation of reactive intermediates that damage cellular macromolecules, particularly DNA. This guide provides a comprehensive overview of the molecular mechanisms underlying o-toluidine's carcinogenic activity, including its metabolic pathways, the nature of the resulting DNA adducts, the induction of oxidative stress, and the subsequent cellular signaling responses. Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to provide a practical resource for researchers in toxicology and oncology.

Introduction

o-Toluidine is an industrial chemical primarily used in the synthesis of dyes, pigments, rubber chemicals, and herbicides.[1] Occupational exposure is a significant risk factor for the development of urinary bladder cancer.[2] The International Agency for Research on Cancer (IARC) has classified o-toluidine as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans.[2] Understanding the intricate molecular mechanisms of its action is crucial for risk assessment, biomarker development, and the design of preventive and therapeutic strategies.

Metabolic Activation of o-Toluidine

The carcinogenicity of o-toluidine is contingent upon its metabolic activation to electrophilic intermediates capable of reacting with cellular nucleophiles. This process primarily occurs in the liver and involves a series of enzymatic reactions.

Key Metabolic Steps:

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of o-toluidine to N-hydroxy-o-toluidine, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the liver.[3]

-

Conjugation and Transport: N-hydroxy-o-toluidine can undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites. These conjugates are transported via the bloodstream to the kidneys and excreted in the urine.

-

Activation in the Bladder: The acidic environment of the urinary bladder can lead to the hydrolysis of these conjugates, releasing the proximate carcinogen, N-hydroxy-o-toluidine.

-

Formation of Reactive Intermediates: N-hydroxy-o-toluidine can be further activated through several pathways:

-

Esterification: Acetylation or sulfation of the hydroxylamine group forms unstable esters (N-acetoxy-o-toluidine or N-sulfonyloxy-o-toluidine). These esters can spontaneously decompose to form a highly reactive nitrenium ion.

-

Oxidation: N-hydroxy-o-toluidine can be oxidized to o-nitrosotoluene.

-

The following diagram illustrates the metabolic activation pathway of o-toluidine.

DNA Adduct Formation

The ultimate carcinogenic metabolites of o-toluidine, particularly the nitrenium ion, are highly electrophilic and readily react with nucleophilic sites on DNA bases, forming covalent adducts. These DNA adducts are critical initiating events in o-toluidine-induced carcinogenesis.

Types of DNA Adducts:

The primary sites of adduction are the C8 and N2 positions of guanine and the N6 position of adenine. The formation of these adducts can lead to:

-

Miscoding during DNA replication: This results in point mutations, such as G:C to T:A transversions.

-

Strand breaks: The instability of some adducts can lead to the formation of apurinic/apyrimidinic (AP) sites and subsequent single-strand breaks.

-

Genomic instability: The accumulation of DNA damage can contribute to larger-scale chromosomal aberrations.

Oxidative Stress and Damage

In addition to direct DNA adduction, the metabolism of o-toluidine can also induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

Mechanisms of Oxidative Stress Induction:

-

Redox Cycling: The metabolic activation of o-toluidine involves redox cycling of its intermediates, which can generate superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Inflammation: Chronic exposure and tissue damage can lead to an inflammatory response, with immune cells releasing ROS.

Consequences of Oxidative Stress:

-

Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative stress.[4]

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation and compromising membrane integrity.

-

Protein Damage: ROS can oxidize amino acid residues in proteins, leading to loss of function.

Cellular Signaling Responses to o-Toluidine-Induced Damage

The cellular response to DNA damage and oxidative stress induced by o-toluidine involves the activation of complex signaling pathways aimed at maintaining genomic integrity. These pathways can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

DNA Damage Response (DDR) Pathway

The presence of DNA adducts and strand breaks triggers the DNA Damage Response (DDR) pathway. Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) for double-strand breaks and RPA (Replication Protein A) for single-strand DNA, recognize the damage and recruit master kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

ATM/ATR Signaling Cascade:

-

Activation of Checkpoint Kinases: Activated ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk2 and Chk1, respectively.[5][6]

-

p53 Activation: A crucial downstream target of the DDR is the tumor suppressor protein p53. ATM and Chk2 can phosphorylate p53, leading to its stabilization and activation.[7][8]

The following diagram illustrates the DNA damage response pathway activated by o-toluidine.

Downstream Effects of p53 Activation

Activated p53 acts as a transcription factor, inducing the expression of a range of genes that mediate the cellular response:

-

Cell Cycle Arrest: p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which leads to cell cycle arrest at the G1/S and G2/M checkpoints.[9] This provides time for the cell to repair the DNA damage.

-

DNA Repair: p53 can upregulate genes involved in DNA repair pathways, such as GADD45 (Growth Arrest and DNA Damage-inducible), which participates in nucleotide excision repair (NER).[9]

-

Apoptosis: If the DNA damage is irreparable, p53 can trigger apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins like Bax.[10] An increased Bax/Bcl-2 ratio is a key indicator of the initiation of the apoptotic cascade.[11]

Quantitative Data

The following tables summarize key quantitative data from studies on o-toluidine carcinogenicity and metabolism.

Table 1: Carcinogenicity of o-Toluidine Hydrochloride in F344 Rats (NTP, 1979) [12][13]

| Sex | Dose (ppm in feed) | Observation Period (weeks) | Tumor Type | Incidence |

| Male | 0 (Control) | 104 | Mesothelioma | 0/20 |

| 3000 | 101 | Mesothelioma | 10/50 | |

| 6000 | 101 | Mesothelioma | 19/50 | |

| 0 (Control) | 104 | Subcutaneous Fibroma/Sarcoma | 2/20 | |

| 3000 | 101 | Subcutaneous Fibroma/Sarcoma | 15/50 | |

| 6000 | 101 | Subcutaneous Fibroma/Sarcoma | 24/50 | |

| Female | 0 (Control) | 104 | Urinary Bladder Carcinoma | 0/20 |

| 3000 | 103 | Urinary Bladder Carcinoma | 12/49 | |

| 6000 | 103 | Urinary Bladder Carcinoma | 28/49 | |

| 0 (Control) | 104 | Mammary Gland Fibroadenoma | 5/20 | |

| 3000 | 103 | Mammary Gland Fibroadenoma | 20/50 | |

| 6000 | 103 | Mammary Gland Fibroadenoma | 25/50 |

*Statistically significant increase compared to controls.

Table 2: Urinary Metabolites of o-Toluidine in Male F344 Rats [14]

| Metabolite | % of Administered Dose (in 6 hours) |

| N-hydroxy-o-toluidine | 0.11% |

| o-Toluidine (unchanged) | 3.61% |

Table 3: o-Toluidine-DNA Adduct Levels in Human Bladder Tissue [15]

| Tissue Type | Adduct Level (fmol/µg DNA) |

| Bladder Tumor | 8.72 ± 4.49 |

| Normal Bladder Epithelium | 0.24 ± 0.63 |

| Normal Bladder Submucosa | 0.27 ± 0.70 |

Experimental Protocols

Detection of DNA Strand Breaks by Alkaline Comet Assay

This protocol is a widely used method for measuring DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[16][17][18][19]

Workflow Diagram:

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Coplin jars

-

Horizontal gel electrophoresis unit

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let them dry.

-

Cell Preparation: Harvest cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding: Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose at 37°C. Pipette the mixture onto a pre-coated slide and cover with a coverslip. Solidify the agarose at 4°C for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer. Stain the slides with a fluorescent DNA dye.

-

Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration in the tail is proportional to the amount of DNA damage. Quantify the comet parameters (e.g., tail length, % DNA in tail) using specialized software.

32P-Postlabeling Assay for DNA Adduct Detection

This is a highly sensitive method for detecting a wide range of DNA adducts, particularly those from aromatic amines.[4][12][14]

Workflow Diagram:

Materials:

-

DNA sample (1-10 µg)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1 (for adduct enrichment)

-

T4 polynucleotide kinase (T4 PNK)

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC developing solvents

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but recommended): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides but not the bulky adducts. This enriches the adduct fraction.

-

32P-Labeling: Incubate the adducted nucleotides with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group.

-

TLC Separation: Apply the labeled sample to a PEI-cellulose TLC plate and perform a multi-directional chromatographic separation using different solvent systems to resolve the adducted nucleotides from the normal ones.

-

Detection and Quantification: Expose the TLC plate to a phosphorimager screen or X-ray film. The amount of radioactivity in the adduct spots is quantified and used to calculate the adduct levels relative to the total amount of DNA.

Conclusion

The carcinogenicity of o-toluidine is a well-established example of chemically-induced cancer. Its mechanism of action involves a complex interplay of metabolic activation, DNA damage, oxidative stress, and the cellular response to these insults. A thorough understanding of these molecular events is paramount for the development of effective strategies for risk assessment, prevention, and treatment of o-toluidine-associated cancers. This guide provides a foundational resource for professionals in the fields of toxicology, cancer research, and drug development, offering both a theoretical framework and practical methodologies for studying the carcinogenic effects of this important environmental and occupational hazard.

References

- 1. mdpi.com [mdpi.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR ATR checkpoint kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of p53 downstream effectors p21 and Gadd45 in DNA damage surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significance of Increased Apoptosis and Bax Expression in Human Small Intestinal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cpdb.thomas-slone.org [cpdb.thomas-slone.org]

- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. rndsystems.com [rndsystems.com]

- 19. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Metabolic Pathways of o-Toluidine Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the metabolic fate of o-toluidine hydrochloride in rats, a critical area of study due to the compound's classification as a Group 1 human carcinogen. Understanding its biotransformation is essential for elucidating its mechanisms of toxicity and for risk assessment. The primary model for these investigations has been the rat, and this guide synthesizes key findings on the absorption, distribution, metabolism, and excretion (ADME) of o-toluidine.

Absorption, Distribution, and Excretion (ADME)

Studies in male rats have shown that o-toluidine is well-absorbed after oral exposure.[1] Once absorbed, it is rapidly distributed throughout the body, metabolized, and excreted.[1]

-

Distribution: Following administration, the highest concentrations of o-toluidine and its metabolites are found in whole blood, spleen, kidneys, and liver.[1] Studies using radiolabeled o-toluidine in male F344 rats detected radioactivity in the liver, kidney, lung, spleen, colon, and urinary bladder 48 hours after subcutaneous injection.[1] Disproportionate increases in tissue concentrations compared to the dose suggest the saturation of certain metabolic pathways at higher doses.[1]

-

Excretion: The primary route of elimination is through the urine, regardless of the administration route.[1] Following a single subcutaneous dose of 50 or 400 mg/kg in rats, 74% to 83% of the dose was excreted in the urine within 48 hours.[1] Similarly, over 92% of a 50 mg/kg oral dose was excreted in the urine within 24 hours.[1] Fecal and pulmonary excretion are minor routes, accounting for approximately 3% and 1% of the dose, respectively.[1][2][3] A significant portion of the administered dose is excreted as metabolites, with the amount of unchanged o-toluidine in the urine varying depending on the dose.[1]

Core Metabolic Pathways

The metabolism of o-toluidine in rats proceeds through several competing pathways, primarily involving N-acetylation and ring hydroxylation, followed by conjugation reactions.[1][2][3] Cytochrome P450-mediated oxidation is a key initial step.[1]

Major Pathways:

-

N-Acetylation: This pathway involves the acetylation of the amino group to form N-acetyl-o-toluidine.[2][3]

-

Ring Hydroxylation: The primary site of hydroxylation is the 4-position (para to the amino group), resulting in the formation of 4-amino-m-cresol.[1][2][3] This is considered a major metabolic pathway in rats.[1][2][3]

-

Conjugation: The hydroxylated metabolites, particularly 4-amino-m-cresol, undergo extensive phase II conjugation with sulfate and glucuronic acid before excretion.[1] These conjugated metabolites constitute about half of the administered dose.[1] Sulfate conjugates are predominant, with a sulfate-to-glucuronide ratio of approximately 6:1.[1][2][3]

Minor Pathways:

-

6-Position Hydroxylation: A smaller fraction of o-toluidine is hydroxylated at the 6-position (ortho to the amine group) to form 2-amino-m-cresol.[1][2][3]

-

Methyl Group Oxidation: The methyl group can be oxidized, leading to metabolites such as N-acetyl-o-aminobenzyl alcohol.[1][2][3]

-

Amino Group Oxidation (N-oxidation): This is a critical bioactivation pathway. N-oxidation leads to the formation of N-hydroxy-o-toluidine.[1][4] This metabolite is considered a key player in the urinary bladder carcinogenicity of o-toluidine.[1][4] N-hydroxy-o-toluidine can be further metabolized to form o-nitrosotoluene, which can lead to the formation of reactive nitrenium ions that bind to DNA.[1][5]

-

Dimerization: Recent studies have identified a p-semidine-type homodimer, 2-methyl-N4-(2-methylphenyl) benzene-1,4-diamine (MMBD), as a novel metabolite in the urine of o-toluidine-exposed rats.[6][7][8] This dimer is formed via an enzymatic reaction and exhibits potent mutagenicity.[7]

Data Presentation: Quantitative Analysis of Metabolites

The following tables summarize quantitative data on metabolite excretion and typical experimental protocols from key studies.

Table 1: Urinary Metabolites of o-[methyl-14C]toluidine in Male F344 Rats (400 mg/kg s.c. dose)

| Metabolite Class | Metabolite Name | % of Administered Dose (48h) |

| Parent Compound | o-Toluidine | 5.1% |

| Ether-Extractable | Azoxytoluene | 0.2% |

| o-Nitrosotoluene | ≤ 0.1% | |

| N-acetyl-o-toluidine | 0.2% | |

| N-acetyl-o-aminobenzyl alcohol | 0.3% | |

| 4-amino-m-cresol | 0.6% | |

| N-acetyl-4-amino-m-cresol | 0.3% | |

| Anthranilic acid | 0.3% | |

| N-acetylanthranilic acid | 0.3% | |

| Acid-Conjugated | Sulfate of 4-amino-m-cresol | 27.8% |

| Sulfate of N-acetyl-4-amino-m-cresol | 8.5% | |

| Sulfate of 2-amino-m-cresol | 2.1% | |

| Glucuronide of 4-amino-m-cresol | 2.6% | |

| Glucuronide of N-acetyl-4-amino-m-cresol | 2.8% | |

| Glucuronide of N-acetyl-o-aminobenzyl alcohol | Not specified | |

| Total Acid-Conjugated | 51.0% |

Data sourced from Son et al. (1980).[2][3]

Experimental Protocols

The methodologies employed in studying o-toluidine metabolism are crucial for the accuracy and reproducibility of the findings.

Table 2: Summary of Key Experimental Protocols

| Parameter | Son et al. (1980) | Cheever et al. (1980) | Kulkarni et al. (1983) |

| Animal Model | Male F344 rats | Male Sprague-Dawley rats | Male F344 rats |

| Compound | o-[methyl-14C]toluidine | o-toluidine | o-toluidine |

| Dose | 50 or 400 mg/kg | 50 or 500 mg/kg | 0.82 mmol/kg (~88 mg/kg) |

| Route | Subcutaneous (s.c.) injection | Oral gavage | Subcutaneous (s.c.) injection |

| Sample Collection | Urine, feces, exhaled air (48h) | Urine (24h) | Urine (6h) |

| Analytical Methods | HPLC, Paper Electrophoresis, Sephadex LH-20 Chromatography, GC/MS | Not specified in detail | HPLC with electrochemical detection |

Detailed Methodology (based on Son et al., 1980):

-

Animal Dosing: Male F344 rats were administered a single subcutaneous dose of o-[methyl-14C]toluidine.

-

Sample Collection: The animals were housed in metabolism cages, and urine, feces, and exhaled 14CO2 were collected for 48 hours.

-

Isolation of Free Metabolites: Urine was extracted with ether to isolate unconjugated (ether-extractable) metabolites. These extracts were then separated using high-performance liquid chromatography (HPLC).

-

Isolation of Conjugated Metabolites: The remaining aqueous phase containing acid-conjugated metabolites was treated to separate sulfates and glucuronides using paper electrophoresis and Sephadex LH-20 column chromatography.

-

Hydrolysis and Identification: Conjugated metabolites were hydrolyzed enzymatically (e.g., using sulfatase and β-glucuronidase) to release the aglycones.

-

Structural Identification: The chemical structures of the isolated metabolites and aglycones were identified using gas chromatography-mass spectrometry (GC/MS).[1]

Visualizing Metabolic and Experimental Pathways

The following diagrams illustrate the core metabolic transformations of o-toluidine and a typical experimental workflow.

Caption: Metabolic pathways of o-toluidine in the rat.

Caption: Experimental workflow for metabolite identification.

Conclusion

The metabolic profile of o-toluidine in rats is well-characterized, dominated by N-acetylation, 4-hydroxylation, and subsequent conjugation. However, the minor pathway of N-oxidation is of paramount toxicological significance. The formation of N-hydroxy-o-toluidine and its subsequent metabolites is a critical activation step that is believed to initiate the carcinogenic process, particularly in the urinary bladder.[1][5] The quantitative data and detailed experimental protocols outlined in this guide provide a solid foundation for professionals engaged in toxicology, drug metabolism, and chemical carcinogenesis research. Further investigation into species-specific differences and the enzymatic drivers of these pathways will continue to refine our understanding and risk assessment of o-toluidine exposure.

References

- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. | Chemsrc [chemsrc.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Novel o-Toluidine Metabolite in Rat Urine Associated with Urinary Bladder Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

o-Toluidine Hydrochloride: A Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of o-toluidine hydrochloride in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility data and standardized experimental protocols. All quantitative data is presented in a clear, tabular format for ease of comparison, and a detailed experimental methodology for solubility determination is provided.

Quantitative Solubility Data

The solubility of this compound has been reported across various sources, with some notable discrepancies in aqueous solubility. The following table summarizes the available quantitative and qualitative solubility data. It is recommended that users verify the solubility under their specific experimental conditions.

| Solvent | Solubility | Temperature | Source(s) |

| Water | Miscible | Not Specified | Santa Cruz Biotechnology[1] |

| 8.29 g/L (estimated) | 25°C | 15th Report on Carcinogens - NCBI[2] | |

| < 1 mg/mL | 72°F (22.2°C) | CAMEO Chemicals - NOAA, PubChem[3][4] | |

| Soluble | Not Specified | NJ.gov[5] | |

| Slightly Soluble | Not Specified | ChemicalBook[6][7] | |

| Methanol | Slightly Soluble | Not Specified | ChemicalBook[6][7] |

| Ethanol | Soluble | Not Specified | Sigma-Aldrich[8] |

| Diethyl Ether | Soluble | Not Specified | Sigma-Aldrich[8] |

| DMSO | Slightly Soluble | Not Specified | ChemicalBook[6][7] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in various solvents. This method is based on a qualitative, step-wise approach.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents:

-

Deionized water

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated (96%) Sulfuric Acid (H₂SO₄)

-

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of deionized water in small increments (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake or vortex the test tube.

-

Observe if the compound dissolves completely. If it is water-soluble, proceed to the ether solubility test. If not, proceed to the acid/base solubility tests.[9][10]

-

-

Ether Solubility:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of diethyl ether in small portions, shaking or vortexing after each addition.

-

Record the solubility.

-

-

Aqueous Acid and Base Solubility:

-

For water-insoluble compounds, test for solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃.[9][10]

-

Use the same procedure as in step 1, substituting the respective aqueous solution for water.

-

Solubility in 5% HCl suggests the presence of a basic functional group.

-

Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.

-

-

Concentrated Sulfuric Acid Solubility:

-

If the compound is insoluble in the above solvents, its solubility in cold, concentrated sulfuric acid can be tested.

-

Add approximately 25 mg of the compound to 0.6 mL of cold concentrated H₂SO₄.

-

Observe for any reaction (e.g., color change, heat evolution) or dissolution.[9]

-

Logical Workflow for Qualitative Solubility Testing

Caption: A flowchart illustrating the logical progression for qualitative solubility testing of a chemical compound.

Metabolism of o-Toluidine

While not directly related to its physical solubility, understanding the metabolic fate of o-toluidine is crucial for drug development and toxicology studies. The metabolism of o-toluidine primarily occurs in the liver and involves several pathways, including N-acetylation, N-oxidation, N-hydroxylation, and ring oxidation. The primary metabolic pathways in rats are 4-hydroxylation and N-acetylation. A key metabolic process is the cytochrome P450-mediated N-hydroxylation to N-hydroxy-o-toluidine, which is considered a carcinogenic metabolite. This metabolite can be further processed to o-nitrosotoluene or conjugated with glucuronic acid or sulfate for excretion. The main route of excretion is through the urine.

Metabolic Pathway of o-Toluidine

Caption: A simplified diagram of the major metabolic pathways of o-toluidine.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Table 1, Properties of o-Toluidine and this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Toluidine hydrochloride | C7H9N.ClH | CID 12484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. This compound | 636-21-5 [chemicalbook.com]

- 7. This compound | 636-21-5 [amp.chemicalbook.com]

- 8. 邻甲基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of o-Toluidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Toluidine hydrochloride, a synthetic aromatic amine, is a known human and animal carcinogen with demonstrable genotoxic properties. This technical guide provides a comprehensive overview of the genotoxic and carcinogenic potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the risk profile of this compound and in designing relevant toxicological studies.

Carcinogenicity

This compound has been classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC) and is listed as a known human carcinogen by the National Toxicology Program (NTP).[1] Epidemiological studies have established a causal link between occupational exposure to o-toluidine and an increased risk of urinary bladder cancer in humans.[2]

Animal Carcinogenicity Bioassays

Long-term carcinogenicity bioassays in rodents have provided conclusive evidence of the carcinogenic potential of this compound. The National Cancer Institute (NCI) conducted comprehensive studies in F344 rats and B6C3F1 mice.[3][4]

Experimental Protocol: NCI Carcinogenicity Bioassay

-

Test Substance: this compound

-

Species and Strain: F344 rats and B6C3F1 mice

-

Administration Route: In feed

-

Groups: 50 rats of each sex and 50 mice of each sex per dose group. Matched controls consisted of 20 untreated animals of each sex.[4]

-

Dose Levels:

-

Duration: 101 to 104 weeks[4]

-

Endpoint: Histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.[3]

Table 1: Summary of Carcinogenicity Findings in F344 Rats

| Sex | Target Organ | Neoplasm | Dose (ppm) | Incidence |

| Male | Spleen | Sarcomas | 3,000 / 6,000 | Increased |

| Abdominal Cavity/Scrotum | Mesotheliomas | 3,000 / 6,000 | Increased | |

| Subcutaneous Tissue | Fibromas | 3,000 / 6,000 | Increased | |

| Female | Spleen | Sarcomas | 3,000 / 6,000 | Increased |

| Urinary Bladder | Transitional-cell Carcinomas | 3,000 / 6,000 | Increased | |

| Mammary Gland | Fibroadenomas or Adenomas | 3,000 / 6,000 | Increased |

Data sourced from NCI Bioassay Report.[3]

Table 2: Summary of Carcinogenicity Findings in B6C3F1 Mice

| Sex | Target Organ | Neoplasm | Dose (ppm) | Incidence |

| Male | Various Sites | Hemangiosarcomas | 1,000 / 3,000 | Increased |

| Female | Liver | Hepatocellular Carcinomas or Adenomas | 1,000 / 3,000 | Increased |

Data sourced from NCI Bioassay Report.[3][4]

Genotoxicity

The carcinogenicity of o-toluidine is strongly linked to its genotoxic properties. The compound and its metabolites can induce a range of genetic damage, including gene mutations, chromosomal aberrations, and DNA damage.[5]

In Vitro Genotoxicity

o-Toluidine has demonstrated mutagenic and clastogenic activity in a variety of in vitro test systems. However, the response is often dependent on the metabolic activation system used.[5]

Experimental Protocol: Salmonella typhimurium (Ames) Mutagenicity Assay

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100)

-

Metabolic Activation: With and without an exogenous metabolic activation system (S9 mix) derived from Aroclor- or phenobarbital-induced rat liver.[6]

-

Methodology: Plate incorporation or pre-incubation methods.

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control.

Table 3: Summary of In Vitro Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | Required (specific conditions) | Weakly Positive[6] |

| Gene Mutation | Human Lymphocytes | Not specified | Positive |

| Sister Chromatid Exchange (SCE) | Human Cells | Not required | Positive[7] |

| Micronucleus Formation | Human Cells | Not required | Positive[7] |

| Unscheduled DNA Synthesis (UDS) | Human Cells | Required | Positive[7] |

| Cell Transformation | Rodent Cells | Not specified | Positive[5] |

In Vivo Genotoxicity

In vivo studies have confirmed the genotoxic potential of o-toluidine in animal models, with evidence of DNA damage in target organs for carcinogenicity.[7]

Experimental Protocol: In Vivo Comet Assay

-

Species and Strain: Male Wistar rats

-

Administration Route: Oral gavage

-

Dosing Regimen: 28 consecutive daily doses, followed by a 28-day treatment-free period, and a final 3-day dosing phase.[8]

-

Tissues Analyzed: Peripheral blood, liver, urinary bladder, jejunum.[8]

-

Endpoint: Measurement of DNA strand breaks in individual cells by assessing the migration of DNA in an electric field (comet tail formation).[8]

Table 4: Summary of In Vivo Genotoxicity Data

| Assay | Species | Tissue | Result |

| DNA Adducts | Rat | Liver, Nasal Tissue | Positive |

| DNA Strand Breaks (Comet Assay) | Rat, Mouse | Urinary Bladder Cells | Positive[9] |

| DNA Strand Breaks (Comet Assay) | Rat | Liver, Urinary Bladder | Positive[8] |

| Micronucleus Formation | Rat | Peripheral Blood | Positive[7][8] |

Mechanism of Action: Metabolic Activation and Genotoxicity

The genotoxicity and carcinogenicity of o-toluidine are dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Activation Pathway

The primary route of metabolic activation involves N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxy-o-toluidine.[9] This metabolite can be further oxidized to o-nitrosotoluene.[9] N-hydroxy-o-toluidine can be conjugated with glucuronic acid or sulfate and transported to the urinary bladder.[9] In the acidic environment of the urine, the conjugates can be hydrolyzed, releasing the reactive N-hydroxy-o-toluidine, which can then bind to DNA in the bladder epithelium.[9]

Caption: Metabolic activation pathway of o-toluidine leading to DNA adduct formation.

Formation of DNA Adducts

The reactive metabolites of o-toluidine can form covalent adducts with DNA, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. The detection of o-toluidine-releasing DNA adducts in human bladder tumor tissue provides strong evidence for the role of this mechanism in human carcinogenicity.[10][11]

Caption: Experimental workflow for investigating the genotoxicity of o-toluidine.

Oxidative Stress

In addition to direct DNA adduction, metabolites of o-toluidine can induce oxidative DNA damage through the generation of reactive oxygen species (ROS).[12] For instance, 4-amino-3-methylphenol, a major metabolite, can cause DNA damage in the presence of copper ions, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[12]

Caption: Signaling pathway for o-toluidine metabolite-induced oxidative stress.

Conclusion

The available evidence from human epidemiological studies, animal bioassays, and a wide range of genotoxicity assays unequivocally demonstrates that this compound is a genotoxic carcinogen. The primary mechanism of action involves metabolic activation to reactive species that form DNA adducts and induce oxidative stress, leading to genetic damage and the initiation of cancer. This comprehensive understanding of its toxicological profile is critical for risk assessment and the development of strategies to mitigate human exposure.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. Continued epidemic of bladder cancer in workers exposed to ortho-toluidine in a chemical factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Data Tables for Genotoxicity and Other Relevant Data - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanistic Data and Other Relevant Effects - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DNA Damage Response of 4-Chloro-Ortho-Toluidine in Various Rat Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. o-Toluidine - Wikipedia [en.wikipedia.org]

- 10. DNA adducts of ortho-toluidine in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Distinct mechanisms of oxidative DNA damage by two metabolites of carcinogenic o-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Toluidine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

o-Toluidine hydrochloride is the salt of the aromatic amine o-toluidine. Its stability is influenced by its physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₀ClN | [1] |

| Molecular Weight | 143.61 g/mol | [1] |

| Appearance | White to grey crystalline powder | [2] |

| Melting Point | 215-217 °C | [1] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |

Stability Profile

This compound is generally considered stable when stored under recommended conditions. However, it is susceptible to degradation from light and moisture.[2] Some sources also indicate sensitivity to air. The free base, o-toluidine, is known to slowly decompose in the presence of light.[2]

Key Stability Considerations:

-

Light Sensitivity: Exposure to light can induce degradation.

-

Moisture Sensitivity: The compound is hygroscopic and should be protected from moisture.

-

Thermal Stability: While generally stable at ambient temperatures, it will decompose upon heating, emitting toxic fumes of hydrogen chloride and nitrogen oxides.[1]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents and alkalis.[1] Contact with strong acids should also be avoided.

Due to the limited availability of specific quantitative stability data, it is crucial for users to perform their own stability assessments for critical applications, especially for solutions or when mixed with other substances.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Rationale |